Triethylene glycol monotetradecyl ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(2-(2-(tetradecyloxy)ethoxy)ethoxy)- typically involves the reaction of tetradecanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of tetradecanol, forming the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Triethylene glycol monotetradecyl ether undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides, esters.
Scientific Research Applications
Triethylene glycol monotetradecyl ether has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Industry: Applied in the production of cosmetics, detergents, and emulsifiers due to its surfactant properties
Mechanism of Action
The mechanism of action of ethanol, 2-(2-(2-(tetradecyloxy)ethoxy)ethoxy)- is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic and hydrophilic regions at the interface. This action facilitates the formation of micelles, which can encapsulate hydrophobic molecules, enhancing their solubility and stability .
Comparison with Similar Compounds
- Ethanol, 2-(tetradecyloxy)-
- Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-
- Ethanol, 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-
Comparison: Triethylene glycol monotetradecyl ether is unique due to its longer ethoxy chain, which provides enhanced solubility and surfactant properties compared to similar compounds. The presence of multiple ethoxy groups allows for better interaction with both hydrophilic and hydrophobic substances, making it more versatile in various applications .
Properties
CAS No. |
26826-30-2 |
---|---|
Molecular Formula |
C20H42O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[2-(2-tetradecoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C20H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22-17-19-24-20-18-23-16-14-21/h21H,2-20H2,1H3 |
InChI Key |
NBPXCCCUFZBDQE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCCOCCOCCO |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCO |
26826-30-2 | |
Origin of Product |
United States |
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